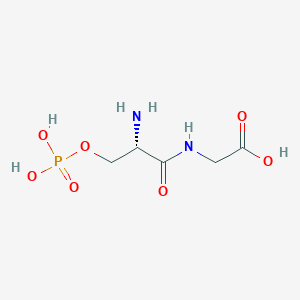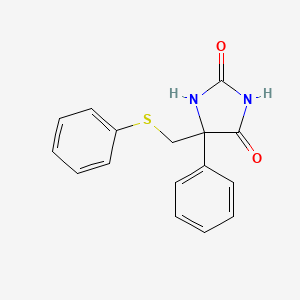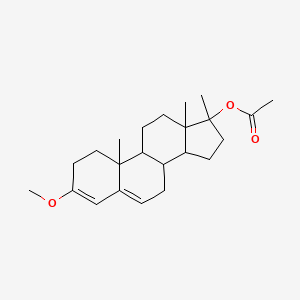
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate: is a synthetic steroidal compound with the molecular formula C23H34O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Methoxylation: Introduction of a methoxy group at the 3-position of the steroid nucleus.
Methylation: Addition of a methyl group at the 17-position.
Acetylation: Formation of the acetate ester at the 17-hydroxyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:
Receptor Binding: Interaction with androgen receptors.
Gene Regulation: Modulation of gene expression related to steroidal activity.
Cellular Effects: Influence on cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyandrosta-3,5-dien-17-one
- 17-Methylandrosta-3,5-dien-17-yl acetate
- Androsta-3,5-dien-17-one
Uniqueness
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
5490-61-9 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3-methoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H34O3/c1-15(24)26-23(4)13-10-20-18-7-6-16-14-17(25-5)8-11-21(16,2)19(18)9-12-22(20,23)3/h6,14,18-20H,7-13H2,1-5H3 |
InChI Key |
OTKXVHPLBZXHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


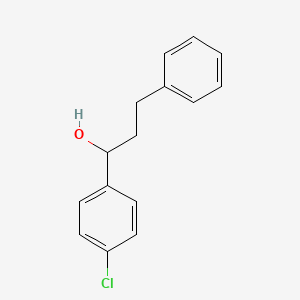
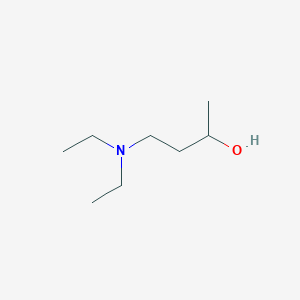
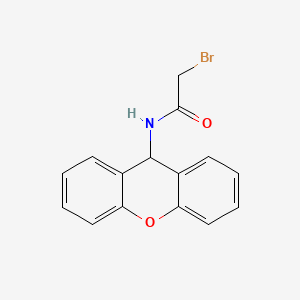
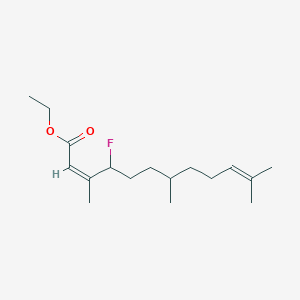

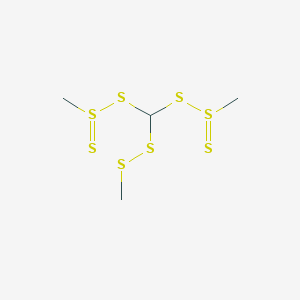

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
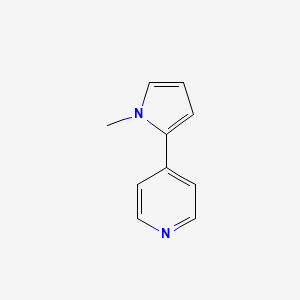

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
